molecular formula C18H21N3 B14483777 4-(2-Heptylpyrimidin-5-YL)benzonitrile CAS No. 65586-42-7

4-(2-Heptylpyrimidin-5-YL)benzonitrile

Cat. No.: B14483777
CAS No.: 65586-42-7
M. Wt: 279.4 g/mol
InChI Key: PXCOWIWCNFIWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Heptylpyrimidin-5-YL)benzonitrile is a pyrimidine-derived aromatic compound featuring a benzonitrile core substituted with a heptyl chain at the pyrimidine ring’s 2-position. This structural motif confers unique physicochemical properties, including lipophilicity (due to the heptyl chain) and electronic characteristics (from the nitrile and pyrimidine groups).

Properties

CAS No.

65586-42-7

Molecular Formula

C18H21N3

Molecular Weight

279.4 g/mol

IUPAC Name

4-(2-heptylpyrimidin-5-yl)benzonitrile

InChI

InChI=1S/C18H21N3/c1-2-3-4-5-6-7-18-20-13-17(14-21-18)16-10-8-15(12-19)9-11-16/h8-11,13-14H,2-7H2,1H3

InChI Key

PXCOWIWCNFIWSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NC=C(C=N1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Heptylpyrimidin-5-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-heptylpyrimidine with benzonitrile under specific conditions. The reaction typically requires a catalyst, such as a metal salt, and is carried out in an organic solvent like paraxylene. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of 4-(2-Heptylpyrimidin-5-yl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Heptylpyrimidin-5-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted benzonitriles. These products can be further utilized in various chemical and industrial applications .

Scientific Research Applications

4-(2-Heptylpyrimidin-5-yl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Heptylpyrimidin-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 4-(2-Heptylpyrimidin-5-YL)benzonitrile:

Compound Name Key Substituents/Features Biological/Functional Relevance Reference
4-[(2-amino-5-bromo-6-methyl-pyrimidin-4-yl)amino]benzonitrile Amino, bromo, methyl groups on pyrimidine Potential kinase inhibitor scaffold
4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide Thiazole, sulfonamide groups Anticancer activity (targeted therapies)
4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB) Trifluoromethyl, thiazolidinone Estrogen-related receptor alpha (ERRα) ligand
4-[(5-chloro-2-fluorophenyl)amino]benzonitrile Chloro, fluoro substituents Intermediate for kinase inhibitors
Key Observations:
  • Lipophilicity : The heptyl chain in the target compound enhances membrane permeability compared to shorter alkyl chains (e.g., methyl in ) or polar groups (e.g., sulfonamide in ).
  • Electronic Effects : The nitrile group in all analogues stabilizes molecular interactions via dipole-dipole forces, while electron-withdrawing groups (e.g., trifluoromethyl in 5FB ) enhance binding to hydrophobic pockets in proteins.
  • Biological Targets : Thiazole- and sulfonamide-containing derivatives (e.g., ) show anticancer activity, whereas 5FB targets ERRα , suggesting divergent applications despite structural overlap.
Binding Affinity and Selectivity
  • 5FB : Binds ERRα with hydrogen bonds (ARG 372) and hydrophobic interactions, achieving a similarity score >0.30 against 55 KEGG compounds .
  • Thiazole Derivatives : Compound 2 () shows 98% HPLC purity and moderate cytotoxicity, attributed to thiazole-mediated kinase inhibition.
  • Heptyl Chain Impact : While direct data for 4-(2-Heptylpyrimidin-5-YL)benzonitrile is lacking, longer alkyl chains in related compounds enhance cellular uptake but may reduce solubility .
Thermal and Physicochemical Properties
  • Melting Points : Pyrimidine-benzonitrile derivatives range from 242°C (compound 3, ) to 255°C (compound 2, ), correlating with substituent polarity.
  • Solubility : Nitrile groups generally improve solubility in polar solvents, but heptyl chains may necessitate formulation with surfactants or co-solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.